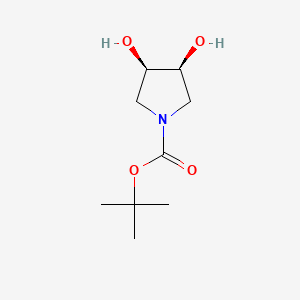
2-bromo-6-(1-fluorocyclopropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-(1-fluorocyclopropyl)pyridine is a chemical compound with the molecular formula C8H7BrFN and a molecular weight of 216.05 g/mol . This compound features a pyridine ring substituted with a bromine atom at the 2-position and a fluorocyclopropyl group at the 6-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(1-fluorocyclopropyl)pyridine typically involves the bromination of 6-(1-fluorocyclopropyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-(1-fluorocyclopropyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura, Stille, and Negishi coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or organostannanes in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Cross-Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Formation of pyridine N-oxides or dehalogenated pyridines.
Scientific Research Applications
2-bromo-6-(1-fluorocyclopropyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-6-(1-fluorocyclopropyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorocyclopropyl group can enhance the compound’s binding affinity and selectivity for its targets, while the bromine atom can facilitate further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-fluoropyridine
- 2-bromo-4-fluoropyridine
- 2-bromo-6-chloropyridine
- 2-bromo-5-fluoropyridine
Uniqueness
2-bromo-6-(1-fluorocyclopropyl)pyridine is unique due to the presence of the fluorocyclopropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
CAS No. |
1935639-54-5 |
|---|---|
Molecular Formula |
C8H7BrFN |
Molecular Weight |
216.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



